molecular formula C18H12Cl3N3OS B12205129 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide

Cat. No.: B12205129
M. Wt: 424.7 g/mol
InChI Key: QHCLEASRIUPVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyrimidine ring, making it a subject of interest for chemists and biologists alike.

Preparation Methods

The synthesis of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide involves several steps. The process typically begins with the preparation of the pyrimidine ring, followed by the introduction of the chlorobenzyl and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may have applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide stands out due to its unique structure and the presence of multiple chlorine atoms. Similar compounds include:

  • 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can lead to different applications and reactivity profiles.

Properties

Molecular Formula

C18H12Cl3N3OS

Molecular Weight

424.7 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl3N3OS/c19-12-3-1-11(2-4-12)10-26-18-22-9-15(21)16(24-18)17(25)23-14-7-5-13(20)6-8-14/h1-9H,10H2,(H,23,25)

InChI Key

QHCLEASRIUPVKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.